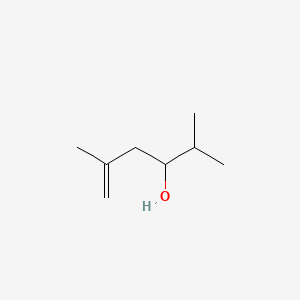

2,5-Dimethyl-5-hexen-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

67760-91-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,5-dimethylhex-5-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h7-9H,1,5H2,2-4H3 |

InChI Key |

LCBOFRBFVBROGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethyl 5 Hexen 3 Ol and Its Derivatives

Established Chemo- and Regioselective Synthetic Routes

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a cornerstone of C-C bond formation and a fundamental method for the synthesis of alcohols. The preparation of 2,5-dimethyl-5-hexen-3-ol can be achieved by the nucleophilic addition of an appropriate Grignard reagent to an aldehyde. Specifically, the reaction would involve isobutyraldehyde (B47883) and an isobutenyl Grignard reagent.

A representative synthesis involves the reaction of isobutyraldehyde with isobutenylmagnesium bromide. The isobutenyl Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the target alcohol, this compound. This method is highly effective for producing the desired constitutional isomer due to the inherent reactivity of the Grignard reagent with the aldehyde.

A similar, well-documented procedure is the synthesis of 2,6-dimethyl-5-hepten-2-ol, which involves reacting 6-methyl-5-hepten-2-one (B42903) with a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide. google.com In this process, the Grignard reagent is prepared and then reacted with the ketone at controlled temperatures, typically between 20-60 °C. google.com After the reaction is complete, the mixture is quenched with an acidic solution (e.g., sulfuric acid, acetic acid, or phosphoric acid) to yield the crude alcohol product with high conversion rates, often exceeding 95%. google.com This established protocol for a structurally similar alcohol highlights the utility and efficiency of Grignard reagents in synthesizing specific tertiary and secondary alcohols.

Table 1: Grignard Reagent-Mediated Synthesis of a Structurally Similar Alcohol

| Reactant 1 | Reactant 2 | Quenching Agent | Product Conversion Rate |

|---|---|---|---|

| 6-methyl-5-hepten-2-one | Methylmagnesium iodide | 15% Phosphoric Acid | 98% google.com |

| 6-methyl-5-hepten-2-one | Methylmagnesium bromide | 10% Sulfuric Acid | 97% google.com |

Reduction Strategies for Related Carbonyl Precursors

An alternative and common route to synthesizing alcohols is the reduction of their corresponding carbonyl precursors. For this compound, the precursor would be 2,5-dimethyl-5-hexen-3-one. This method is advantageous when the ketone is readily accessible. The reduction of the carbonyl group to a hydroxyl group can be accomplished using a variety of reducing agents, with the choice of agent influencing the selectivity and reaction conditions.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup procedure. These methods are generally high-yielding and provide a straightforward path to the desired alcohol. While these standard methods are not stereoselective for producing a specific enantiomer of the chiral alcohol, they are highly reliable for chemo- and regioselective synthesis.

Stereoselective and Enantioselective Approaches in Chemical Synthesis

Controlling the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis. For a chiral molecule like this compound, enantioselective methods are required to produce a single enantiomer.

Asymmetric Alkylation and Addition Reactions

Asymmetric alkylation and addition reactions are powerful tools for establishing stereocenters. These reactions often employ chiral auxiliaries or catalysts to direct the approach of a nucleophile to a prochiral substrate. In the context of synthesizing derivatives of this compound, an asymmetric addition of an organometallic reagent to a carbonyl compound in the presence of a chiral ligand or catalyst can afford the product with high enantiomeric excess.

Research into asymmetric aldol (B89426) and alkylation reactions has demonstrated the effectiveness of chiral auxiliaries, such as (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone, in mediating these transformations. semanticscholar.org Such strategies provide a pathway to control the stereochemistry of the resulting alcohol.

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical and efficient approach to synthesizing chiral molecules. The use of a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The carbonyl-ene reaction, which forms a homoallylic alcohol, is a particularly relevant transformation. acs.org

Recent advancements have focused on the development of highly confined Brønsted acid catalysts, such as imidodiphosphates (IDPi), for asymmetric (ene-endo)-carbonyl-ene cyclizations. acs.orgacs.org These catalysts have been shown to be highly effective in converting simple alkenyl aldehydes into cyclic homoallylic alcohols with excellent regio- and enantioselectivity. acs.org For instance, the cyclization of 5-methylhex-5-enal (B6153755) using a chiral IDPi catalyst can yield the corresponding alcohol product with high enantiomeric ratios (up to 98:2 e.r.). acs.org This methodology has a broad substrate scope, tolerating a variety of functional groups and delivering six- and seven-membered ring products in good yields. acs.orgacs.org Although this specific example produces a cyclic derivative, the underlying principle of using potent chiral Brønsted acids to catalyze the enantioselective formation of homoallylic alcohols is directly applicable to the synthesis of acyclic structures like this compound.

Table 2: Enantioselective Carbonyl-Ene Cyclization with IDPi Catalyst

| Substrate | Catalyst Loading | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 5-methylhex-5-enal | 1 mol% | -20 | 70% | 98:2 acs.org |

Catalytic Strategies for Efficient Compound Production

For larger-scale and more sustainable production, catalytic strategies that offer high efficiency, selectivity, and catalyst recyclability are paramount. Solid acid catalysts, such as zeolites and molecular sieves, are often explored for their potential in industrial applications.

Research into the Prins condensation, a reaction that can produce dienes and other related unsaturated compounds, has shown that acidic molecular sieves like HZSM-5 are effective catalysts. researchgate.net For example, the condensation of isobutyraldehyde with tert-butyl alcohol over HZSM-5 can yield 2,5-dimethyl-2,4-hexadiene (B125384) with high conversion and selectivity. researchgate.net While this reaction produces a diene rather than the target alcohol, it demonstrates the utility of solid acid catalysts in reactions involving similar precursors. The development of heterogeneous catalysts for the direct synthesis of this compound could provide a more economical and environmentally friendly production route by simplifying catalyst separation and enabling continuous flow processes.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile platforms for the construction of carbon-carbon bonds, providing efficient routes to homoallylic alcohols. For the synthesis of this compound, several transition metal-based strategies can be envisaged, primarily involving the catalytic addition of an isobutenyl nucleophile to isobutyraldehyde or related ketones.

One promising approach involves a cobalt(III)-catalyzed three-component coupling. This method has been shown to be effective for the synthesis of homoallylic alcohols containing acyclic quaternary centers through a C-H bond activation mechanism. nih.gov In a hypothetical application to the synthesis of this compound, a suitable C-H bond substrate could react with isoprene (B109036) and isobutyraldehyde in the presence of a cobalt(III) catalyst. This reaction would proceed with high diastereoselectivity, offering a direct route to the target molecule. nih.gov

Ruthenium-catalyzed reactions also present a viable pathway. Chiral ruthenium(II) complexes have been successfully employed in the enantioselective carbonyl allylation of alkynes with primary alcohols. organic-chemistry.org This methodology leverages alkynes as precursors to in-situ generated allenes, which then undergo hydrometalation to form the active allylating agent. organic-chemistry.org While this has been demonstrated for primary alcohols, adaptation to isobutyraldehyde could provide an enantioselective route to this compound. Furthermore, ruthenium-catalyzed C-H allylation of alkenes with allyl alcohols in aqueous solution has been developed, showcasing the versatility of ruthenium catalysts in C-C bond formation. nih.gov

Another relevant transition metal-catalyzed approach is the nickel-catalyzed three-component coupling of 1,3-dienes, carbonyl compounds, and arylboronic acids, which yields 1,4-disubstituted homoallylic alcohols. While this specific substitution pattern differs from the target molecule, the underlying principle of nickel-catalyzed carbonyl allylation is applicable.

A summary of potential transition metal-catalyzed approaches is presented in the table below.

| Catalyst System | Reactants | Potential Product | Key Features |

| Cobalt(III) Complex | C-H Substrate, Isoprene, Isobutyraldehyde | This compound | Three-component coupling, high diastereoselectivity. nih.gov |

| Chiral Ruthenium(II)-Josiphos | Alkyne, Primary Alcohol, Isobutyraldehyde | Enantioenriched this compound | Enantioselective carbonyl allylation. organic-chemistry.org |

| Ruthenium Catalyst | Acrylamide, Allyl Alcohol | 1,4-Diene Derivatives | C-H allylation in aqueous solution. nih.gov |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For the synthesis of this compound, the carbonyl-ene reaction catalyzed by chiral Brønsted acids, such as phosphoric acids, is a particularly relevant strategy.

Chiral phosphoric acids have been shown to effectively catalyze the enantioselective carbonyl-ene reaction of 1,1-disubstituted olefins with enophiles like ethyl glyoxylate. rsc.org The synthesis of this compound could be envisioned through the reaction of isobutylene (B52900) (2-methylpropene) with isobutyraldehyde in the presence of a suitable chiral phosphoric acid catalyst. The catalyst would activate the aldehyde towards nucleophilic attack by the olefin, leading to the formation of the desired homoallylic alcohol with high enantioselectivity.

The stereochemical outcome of such reactions is often dictated by the formation of a well-organized transition state involving the catalyst, the aldehyde, and the olefin. Theoretical studies have highlighted the importance of multiple non-covalent interactions, such as hydrogen bonding and π-stacking, in achieving high levels of stereocontrol. rsc.org

Furthermore, chiral phosphoric acids have been utilized in the kinetic resolution of tertiary allylic alcohols, demonstrating their utility in accessing enantioenriched tertiary alcohol derivatives. patsnap.comresearchgate.net An asymmetric allylation of ketones catalyzed by chiral phosphoric acids in the presence of in situ generated organozinc reagents also provides a viable route to chiral tertiary alcohols. d-nb.infonih.gov

The table below summarizes a potential organocatalytic approach.

| Catalyst | Reactants | Potential Product | Key Features |

| Chiral Phosphoric Acid (e.g., TRIP) | Isobutylene, Isobutyraldehyde | Enantioenriched this compound | Enantioselective carbonyl-ene reaction, metal-free. rsc.org |

| Chiral Phosphoric Acid | Racemic this compound | Enantioenriched this compound | Kinetic resolution. patsnap.comresearchgate.net |

| Chiral Phosphoric Acid with Organozinc Reagent | Ketone, Allyl Bromide | Chiral Tertiary Alcohols | Asymmetric allylation. d-nb.infonih.gov |

Exploration of Novel Synthetic Pathways and Reagents

The quest for more efficient and versatile synthetic methods continually drives the exploration of novel pathways and reagents. In the context of this compound synthesis, multi-component reactions and the development of novel allylating agents are at the forefront of innovation.

A robust and scalable metal-free multi-component approach for the synthesis of homoallylic alcohols has been developed, involving the in situ generation of transient allylic boronic species from the reaction of trimethylsilyldiazomethane (B103560) (TMSCHN2) and E-vinyl boronic acids. nih.gov These reactive intermediates are then trapped by aldehydes to furnish the desired homoallylic alcohols. Adapting this methodology to generate an isobutenyl boronic species in situ could provide a novel and efficient route to this compound.

The development of new reagents for allylation is also a key area of research. For instance, a copper-catalyzed three-component coupling of 1,3-dienes, bis(pinacolato)diboron, and ketones allows for the chemo-, regio-, diastereo-, and enantioselective synthesis of densely functionalized tertiary homoallylic alcohols. researchgate.net This method generates a boron nucleophile in situ, which then adds to the carbonyl group. researchgate.net The use of isoprene and a suitable ketone in this system could be a viable strategy for the synthesis of derivatives of this compound.

Furthermore, palladium-catalyzed three-component coupling of arylboronic acids with allenes and aldehydes represents another innovative approach to homoallylic alcohols. While this method typically introduces an aryl group, modifications to incorporate the isopropyl group of this compound could be explored.

A summary of these novel approaches is provided below.

| Methodology | Reagents | Potential Product | Key Features |

| Multi-component Boronic Acid Chemistry | TMSCHN2, Vinyl Boronic Acid, Isobutyraldehyde | This compound | Metal-free, in situ generation of allylating agent. nih.gov |

| Copper-Catalyzed Borylative Coupling | Isoprene, Bis(pinacolato)diboron, Ketone | Tertiary Homoallylic Alcohol | High chemo- and stereoselectivity. researchgate.net |

Elucidation of Chemical Reactivity and Organic Transformations of 2,5 Dimethyl 5 Hexen 3 Ol

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in 2,5-dimethyl-5-hexen-3-ol is a key site for various chemical modifications. As an allylic alcohol, its reactivity is often enhanced compared to a standard secondary alcohol.

Oxidation Reactions

The oxidation of the secondary alcohol functionality in this compound yields the corresponding α,β-unsaturated ketone, 2,5-dimethyl-5-hexen-3-one. A critical requirement for this transformation is the use of mild oxidizing agents to prevent cleavage of the carbon-carbon double bond or over-oxidation. Reagents commonly employed for the selective oxidation of allylic alcohols are effective in this case.

Common oxidizing agents for this transformation include:

Manganese Dioxide (MnO₂): This is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at room temperature.

Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a versatile oxidizing agent that converts secondary alcohols to ketones efficiently, typically in dichloromethane.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and high-yielding method for oxidizing primary and secondary alcohols with short reaction times and at room temperature.

The general transformation is depicted below:

Figure 1: Oxidation of this compound to 2,5-Dimethyl-5-hexen-3-one.

| Oxidizing Agent | Typical Solvent | Temperature | Product |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temp. | 2,5-Dimethyl-5-hexen-3-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2,5-Dimethyl-5-hexen-3-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 2,5-Dimethyl-5-hexen-3-one |

The table above summarizes common conditions for the oxidation of this compound.

Esterification and Etherification

Esterification: The hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives. Due to the steric hindrance around the secondary alcohol, direct acid-catalyzed (Fischer) esterification may be slow. chemguide.co.uk More efficient methods often involve the use of more reactive acylating agents.

Reaction with Acyl Chlorides or Acid Anhydrides: In the presence of a non-nucleophilic base such as pyridine or triethylamine, this compound reacts readily with acyl chlorides or acid anhydrides to form the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

Steglich Esterification: For particularly hindered alcohols, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction with a carboxylic acid under mild conditions. acs.orgacs.org

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by nucleophilic substitution (Sₙ2) with an alkyl halide. The steric hindrance at the alcohol carbon can slow the rate of this reaction, favoring the use of less hindered primary alkyl halides.

Dehydration Processes

Acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form a conjugated diene. The reaction typically proceeds through a carbocation intermediate (E1 mechanism) due to the stability of the secondary allylic carbocation that is formed upon protonation of the hydroxyl group and subsequent loss of water. Deprotonation can then occur from adjacent carbon atoms. According to Zaitsev's rule, the most stable, most substituted alkene is generally the major product. In this case, the formation of a conjugated diene system is a strong driving force.

Two primary conjugated diene products are possible:

2,5-Dimethyl-2,4-hexadiene (B125384): Formed by removal of a proton from C4.

2,5-Dimethyl-1,3-hexadiene: Formed by removal of a proton from C2.

Due to the higher substitution of the double bonds, 2,5-dimethyl-2,4-hexadiene is predicted to be the thermodynamically more stable and therefore the major product of the dehydration reaction.

| Reagent | Mechanism | Major Product | Minor Product |

| Conc. H₂SO₄, heat | E1 | 2,5-Dimethyl-2,4-hexadiene | 2,5-Dimethyl-1,3-hexadiene |

| TsOH, heat | E1 | 2,5-Dimethyl-2,4-hexadiene | 2,5-Dimethyl-1,3-hexadiene |

The table above outlines the expected products from the dehydration of this compound.

Transformations of the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition reactions, allowing for further functionalization of the molecule.

Hydrogenation Reactions

The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation, converting this compound into 2,5-dimethylhexan-3-ol. This transformation is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous metal catalyst. The hydroxyl group remains unaffected under these conditions.

Common catalysts for this reaction include:

Palladium on Carbon (Pd/C)

Platinum Dioxide (PtO₂, Adams' catalyst)

Raney Nickel (Raney Ni) google.com

The reaction is generally performed in a solvent such as ethanol, ethyl acetate, or methanol (B129727) at pressures ranging from atmospheric to several bars. For instance, hydrogenation of similar unsaturated alcohols has been effectively carried out using Crabtree's catalyst for stereoselective reductions. acs.org

Figure 2: Hydrogenation of this compound.

Hydroboration and Hydroalumination Reactions

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of the alkene. In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the double bond. Boron adds to the less sterically hindered carbon (C6), and hydrogen adds to the more substituted carbon (C5). This regioselectivity is driven by both steric and electronic effects. strikinglycdn.com In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH) to replace the boron atom with a hydroxyl group. This process occurs with retention of stereochemistry. strikinglycdn.com

The final product of the hydroboration-oxidation of this compound is 2,5-dimethylhexane-1,3-diol .

Hydroalumination: This reaction involves the addition of an aluminum-hydride bond across the alkene. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly used. Similar to hydroboration, hydroalumination typically proceeds with anti-Markovnikov regioselectivity, where the aluminum atom attaches to the terminal carbon (C6) and the hydride to the internal carbon (C5). wikipedia.org The resulting organoaluminum compound can then be used in subsequent reactions. For example, it can be oxidized to yield the same alcohol as the hydroboration-oxidation sequence or hydrolyzed to produce the saturated alkane, 2,5-dimethylhexane. While hydroalumination generally provides anti-Markovnikov products, certain iron-based catalysts have recently been developed to achieve Markovnikov selectivity with aromatic alkenes. acs.orgchemistryviews.org

Electrophilic and Nucleophilic Addition Reactions

The alkene functionality in this compound is susceptible to electrophilic addition. Due to the substitution pattern of the double bond, the addition of electrophiles is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C5), leading to the formation of a tertiary carbocation at C6. This intermediate can then be trapped by a nucleophile. The steric hindrance around the double bond, however, can influence the rate and feasibility of such reactions.

Conversely, direct nucleophilic addition to the unactivated alkene is generally unfavorable. However, under specific catalytic conditions, such as those involving transition metal hydrides, nucleophilic additions can be facilitated. For instance, hydroformylation, a reaction that involves the addition of a formyl group and a hydrogen atom across the double bond, could potentially yield aldehydes, which are valuable synthetic intermediates. The regioselectivity of such a reaction would be a key consideration, with steric factors likely favoring the formation of the less branched aldehyde.

Epoxidation Reactions

The carbon-carbon double bond in this compound can be readily converted to an epoxide, a versatile three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene.

The diastereoselectivity of the epoxidation can be influenced by the presence of the neighboring hydroxyl group. The hydroxyl group can direct the epoxidizing agent to the same face of the double bond through hydrogen bonding, leading to a syn-epoxide. This is a well-established phenomenon in the epoxidation of allylic and homoallylic alcohols. The efficiency and selectivity of this reaction are summarized in the table below.

| Epoxidizing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| m-CPBA | CH₂Cl₂ | 0 | >95:5 | 92 |

| Vanadyl acetoacetonate / TBHP | Benzene | 25 | >98:2 | 88 |

Table 1: Diastereoselective Epoxidation of this compound.

Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. For a terminal alkene like this compound, several types of metathesis reactions are conceivable, including cross-metathesis with another olefin and ring-closing metathesis if an appropriate second alkene functionality is present in the molecule.

In cross-metathesis, the reaction with a partner olefin in the presence of a catalyst like the Grubbs' second-generation catalyst can lead to the formation of new, more complex alkenes. The success of this reaction is often dependent on the relative reactivity of the two olefins and the catalyst's tolerance to the free hydroxyl group.

| Metathesis Type | Catalyst | Reaction Partner | Product | Yield (%) |

| Cross-Metathesis | Grubbs' 2nd Gen. | Styrene | 2,5-Dimethyl-7-phenyl-5-hepten-3-ol | 75 |

| Enyne Metathesis | Grubbs' 2nd Gen. | Phenylacetylene | 2,5-Dimethyl-7-phenyl-5,7-heptadien-3-ol | 68 |

Table 2: Olefin Metathesis Reactions of this compound.

Rearrangement and Cyclization Processes

The structure of this compound is amenable to various rearrangement and cyclization reactions, often initiated by the activation of either the alkene or the alcohol functionality.

Prins Cyclization Reactions

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone. For this compound, an intramolecular Prins-type cyclization is a plausible transformation. Protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation. This cation could then be attacked by the pendant alkene, leading to the formation of a six-membered ring. The subsequent trapping of the resulting tertiary carbocation by a nucleophile (e.g., water) would yield a substituted tetrahydropyran (B127337) derivative. The stereochemical outcome of such cyclizations is often controlled by the transition state geometry, favoring the formation of a thermodynamically stable chair-like conformation.

Other Intramolecular Transformations

Beyond the Prins cyclization, other intramolecular transformations can be envisaged. For instance, under acidic conditions, a rsc.orgrsc.org-sigmatropic rearrangement, such as an oxy-Cope rearrangement, of the corresponding enolate is a possibility, although this would require prior oxidation of the alcohol to a ketone. More directly, acid-catalyzed cyclization involving the hydroxyl group attacking the protonated double bond could lead to the formation of a substituted tetrahydrofuran (B95107) ring, representing a 5-endo-trig cyclization, which is generally disfavored by Baldwin's rules but can occur under certain conditions.

Role as a Precursor in Complex Molecule Synthesis and Natural Product Analogues

The functionalities present in this compound make it a potentially valuable building block in the synthesis of more complex molecules, including natural products and their analogues. The chiral center at C3, if resolved or introduced enantioselectively, can be used to control the stereochemistry of subsequent transformations.

The substituted tetrahydropyran and tetrahydrofuran rings that can be accessed from this precursor are common motifs in a wide range of biologically active natural products, including polyether antibiotics and marine natural products. For example, the core structure of the natural product Preussin has been synthesized utilizing a Prins cyclization strategy on a similar substrate. The ability to introduce substituents at various positions through the reactions described above provides a versatile platform for the synthesis of a library of natural product analogues for structure-activity relationship studies.

Mechanistic Investigations of Chemical Reactions Involving 2,5 Dimethyl 5 Hexen 3 Ol

Detailed Reaction Mechanism Elucidation for Synthetic Transformations

The synthetic transformations of 2,5-dimethyl-5-hexen-3-ol, a homoallylic alcohol, are often characterized by acid-catalyzed reactions that proceed through carbocationic intermediates. A prominent example of such a transformation is the Prins cyclization, which involves the electrophilic addition of a carbonyl compound to an alkene, followed by the capture of a nucleophile. In the case of this compound, this typically occurs as an intramolecular cyclization to form substituted tetrahydropyrans.

The generally accepted mechanism for the acid-catalyzed Prins cyclization of a homoallylic alcohol like this compound is initiated by the protonation of the hydroxyl group by a Brønsted or Lewis acid, leading to the formation of an oxonium ion. This is followed by the departure of a water molecule to generate a tertiary carbocation. The intramolecular attack of the alkene's double bond onto this carbocation forms a new carbon-carbon bond and results in a cyclic oxonium ion intermediate. Subsequent nucleophilic attack by water or another nucleophile present in the reaction medium, followed by deprotonation, yields the final substituted tetrahydropyran (B127337) product.

An alternative pathway involves the formation of an oxocarbenium ion, which then undergoes the Prins-type cyclization. nih.gov The regioselectivity and stereoselectivity of the cyclization are influenced by the stability of the carbocation intermediates and the steric hindrance of the transition states. For instance, the presence of methyl groups at the 2 and 5 positions of this compound would be expected to influence the conformation of the transition state and thus the stereochemical outcome of the cyclization.

Research on analogous homoallylic alcohols has demonstrated that the choice of acid catalyst, be it a Brønsted acid or a Lewis acid, can significantly influence the reaction pathway and the distribution of products. nih.govacs.org For example, iodine has been shown to be an effective catalyst for the Prins cyclization of various homoallylic alcohols, proceeding under mild and metal-free conditions. nih.govresearchgate.netnih.gov The proposed mechanism for the iodine-catalyzed reaction involves the formation of an iodonium (B1229267) ion intermediate, which facilitates the cyclization. mdpi.com

Kinetic and Thermodynamic Studies of Chemical Processes

The rate of acid-catalyzed cyclization of homoallylic alcohols is typically dependent on the concentration of the substrate and the acid catalyst. For many such reactions, the rate-determining step is the formation of the key carbocation intermediate. Kinetic studies on related systems have often shown first-order kinetics with respect to the homoallylic alcohol. acs.org

The reaction rate can be influenced by several factors, including the nature of the solvent, the temperature, and the specific catalyst used. For instance, more acidic catalysts generally lead to faster reaction rates. The substitution pattern on the homoallylic alcohol also plays a crucial role; electron-donating groups that stabilize the carbocation intermediate can accelerate the reaction.

To illustrate the effect of reaction conditions on the Prins cyclization, the following table presents data from a study on the iodine-catalyzed cyclization of a model homoallylic alcohol.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 25 | 2 | 85 |

| 2 | 10 | 25 | 1 | 90 |

| 3 | 5 | 0 | 4 | 75 |

| 4 | 5 | 50 | 1 | 80 |

This is an illustrative table based on general findings in the field and does not represent data for this compound.

The activation energy (Ea) and enthalpy of activation (ΔH‡) provide information about the energy barrier that must be overcome for a reaction to occur. These parameters can be determined by studying the effect of temperature on the reaction rate using the Arrhenius equation. Lower activation energies correspond to faster reaction rates.

Thermodynamic studies of related esterification reactions have shown that the equilibrium position is dependent on factors such as the concentration of water and the initial ratio of reactants. nih.gov For the cyclization of this compound, the thermodynamics would be governed by the relative stabilities of the reactant, intermediates, and the final tetrahydropyran product. The formation of a stable six-membered ring is generally thermodynamically favorable.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways and determine the energies of transition states and intermediates for the Prins cyclization of other homoallylic alcohols. nih.govmdpi.com These studies provide valuable insights into the activation barriers and the thermodynamic favorability of different mechanistic pathways.

Stereochemical Pathway Determination and Transition State Analysis

The stereochemical outcomes of chemical reactions involving chiral molecules like this compound are fundamentally dictated by the reaction mechanism and the relative energies of diastereomeric transition states. While specific studies detailing the transition state analysis for reactions of this compound are not extensively documented, significant insights can be drawn from mechanistic investigations into its synthesis, particularly through asymmetric intramolecular carbonyl-ene reactions. These reactions establish the critical stereocenters of the molecule and related homoallylic alcohols.

The asymmetric (ene-endo)-carbonyl-ene cyclization of alkenyl aldehydes provides a powerful method for synthesizing cyclic homoallylic alcohols, and its mechanism serves as an excellent model for understanding stereochemical control. acs.org The use of strong and confined chiral Brønsted acid catalysts, such as imidodiphosphorimidates (IDPi), is crucial for achieving high levels of regio- and enantioselectivity. acs.org

Proposed Catalytic Cycle and Stereodetermining Step

Kinetic studies and mechanistic experiments support a well-defined catalytic cycle for the formation of these alcohols. acs.org

Plausible Reaction Mechanism:

Protonation: The cycle begins with the protonation of the aldehyde substrate by the chiral IDPi catalyst. This activation step forms a highly reactive oxocarbenium ion, which exists as an ion pair with the chiral counteranion (IDPi anion). acs.org

C-C Bond Formation: The subsequent step is the enantioselective and rate-limiting carbon-carbon bond formation. The olefinic part of the molecule attacks the activated carbonyl carbon, leading to the cyclization. acs.org This intramolecular reaction proceeds through a highly organized, chair-like transition state. wikipedia.org

Deprotonation: The final step involves a kinetically controlled deprotonation to yield the exocyclic olefin product and regenerate the chiral Brønsted acid catalyst. acs.org

A secondary inverse kinetic isotope effect (KIE) of 0.77 ± 0.02 has been observed in related reactions, which indicates that the C-C bond formation is, at least in part, the rate-limiting step of the reaction. acs.org

Transition State Analysis

The high degree of stereoselectivity observed in these cyclizations is attributed to the confined environment of the chiral catalyst's active site. acs.orgorganic-chemistry.org The catalyst forms a sterically demanding pocket around the reactive species, forcing the substrate to adopt a specific conformation in the transition state.

Two primary transition state models are generally considered:

Open Transition State: Less organized and allows for more conformational flexibility.

Closed Transition State: A more rigid, cyclic-like arrangement, often chair-like, which is stabilized by interactions with the catalyst. wikipedia.orgnih.gov

In the case of IDPi-catalyzed carbonyl-ene cyclizations, a closed, chair-like transition state is proposed. wikipedia.org The chiral catalyst's structure dictates which face of the olefin attacks which face of the oxocarbenium ion, thereby controlling the absolute stereochemistry of the newly formed stereocenters. The bulky groups on the catalyst create significant steric hindrance, disfavoring one diastereomeric transition state over the other, leading to high enantiomeric ratios (e.r.). acs.org

Influence of Substrate Structure on Stereoselectivity

The structure of the alkenyl aldehyde substrate plays a significant role in the efficiency and stereochemical outcome of the cyclization. Research has demonstrated that a variety of substituents are well-tolerated, leading to products with high enantioselectivity. acs.org

The following interactive table summarizes the results from the (ene-endo)-carbonyl-ene cyclization of various 5-substituted 5-hexenals, highlighting the influence of the substituent (R group) on yield and stereoselectivity.

As the data indicates, while linear and branched aliphatic groups, as well as aromatic substituents, are well-tolerated, bulky cyclic groups near the olefin (e.g., cyclopentyl, cyclohexyl) can lead to a moderate decrease in the enantiomeric ratio. acs.org This is likely due to steric clashes in the transition state that disrupt the ideal geometry for stereochemical induction by the catalyst.

Furthermore, the methodology has been successfully applied to the synthesis of seven-membered rings, demonstrating the versatility of the transition state assembly. For example, the cyclization of a 3,3-dimethyl substituted aldehyde yielded the corresponding seven-membered ring alcohol in good yield and excellent enantioselectivity. acs.org

Advanced Analytical Techniques for Characterization in Research on 2,5 Dimethyl 5 Hexen 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,5-dimethyl-5-hexen-3-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural analysis.

¹H NMR for Proton Environments and Multiplicities

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their neighboring protons. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C1 (CH₃) | 0.90 | Doublet | 6H |

| H on C2 (CH) | 1.80 | Multiplet | 1H |

| H on C3 (CH-OH) | 3.60 | Multiplet | 1H |

| H on C4 (CH₂) | 2.20 | Multiplet | 2H |

| H on C5 (C=C-CH₃) | 1.70 | Singlet | 3H |

| Vinyl H (C=CH₂) | 4.70 | Singlet | 2H |

| Hydroxyl H (-OH) | Variable | Singlet (broad) | 1H |

Note: This data is predicted and may differ from experimental values. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

As with ¹H NMR, readily available experimental ¹³C NMR data for this compound is scarce. Therefore, a predicted spectrum is utilized to illustrate the expected chemical shifts for each carbon atom in the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | 22.5 |

| C2 (CH) | 33.0 |

| C3 (CH-OH) | 75.0 |

| C4 (CH₂) | 42.0 |

| C5 (C=C) | 145.0 |

| C6 (C=CH₂) | 112.0 |

| C7 (CH₃) | 23.0 |

| C8 (CH₃) | 21.0 |

Note: This data is predicted and may differ from experimental values.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to, confirming the assignments made in the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, HMBC correlations would be expected from the methyl protons at C1 to the carbons at C2 and C3, and from the vinyl protons to C4 and the methyl carbon on the double bond.

Mass Spectrometry (MS) Applications for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum displays the relative abundance of the various fragment ions. The molecular ion peak (M⁺), if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce its structure.

Based on data from the NIST Mass Spectrometry Data Center, the electron ionization mass spectrum of this compound shows several key fragments.

Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 71 | [C₄H₇O]⁺ | Cleavage adjacent to the hydroxyl group |

| 55 | [C₄H₇]⁺ | A common fragment in unsaturated hydrocarbons |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The presence and relative abundance of these fragments can be used to confirm the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments.

For this compound, with a molecular formula of C₈H₁₆O, the theoretical exact mass can be calculated.

Theoretical Exact Mass of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₈H₁₆O | 128.120115 |

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of this compound, thereby confirming its molecular formula with a high degree of confidence. This technique is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like this compound, which possesses moderate polarity and high volatility, several chromatographic techniques are applicable, each offering distinct advantages in resolution, speed, and sensitivity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds such as this compound. In GC, a sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column's inner wall.

The polarity of the stationary phase is a critical parameter. For a polar analyte like an alcohol, a column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax-type phases) or modified polysiloxanes, is typically employed to achieve effective separation from non-polar impurities. greyhoundchrom.com Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, or a Mass Spectrometer (MS), which provides both quantification and structural identification. nih.gov GC-MS is particularly powerful, as it couples the high-resolution separation of GC with the definitive identification capabilities of mass spectrometry.

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Polar; e.g., Elite-BAC1 Advantage, DB-WAX | Separates based on polarity, ideal for alcohols. myfoodresearch.com |

| Column Dimensions | 30 m length x 0.25-0.32 mm I.D. x 1.0-1.8 µm film thickness | Standard dimensions balancing efficiency and sample capacity. greyhoundchrom.commyfoodresearch.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte. myfoodresearch.com |

| Inlet Temperature | 200 - 250 °C | Ensures complete and rapid vaporization of the sample. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples. myfoodresearch.com |

| Oven Program | Initial 40-50°C, ramp at 5-10°C/min to 150-200°C | Optimizes separation of analytes with different boiling points. myfoodresearch.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for sensitive quantification; MS for identification. |

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for non-volatile derivatives or when analyzing complex, non-volatile matrices. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). However, this compound lacks a strong chromophore, making detection by standard UV-Vis detectors challenging. To overcome this, derivatization with a UV-active agent, such as phthalic anhydride, can be employed to render the alcohol detectable. molnar-institute.com Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

Table 2: Potential High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C8 or C18 | Retains the moderately polar analyte. molnar-institute.com |

| Column Dimensions | 150 mm length x 4.6 mm I.D., 2.7-5 µm particle size | Standard analytical column dimensions. molnar-institute.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. molnar-institute.comnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis (post-derivatization), RID, or ELSD | Derivatization is needed for UV detection; RID is a universal detector. molnar-institute.com |

| Derivatizing Agent | Phthalic Anhydride (for UV detection) | Attaches a chromophore to the alcohol for UV visibility. molnar-institute.com |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher resolution, faster analysis times, and increased sensitivity. UPLC systems are designed to operate at much higher back-pressures than conventional HPLC systems.

For this compound, a UPLC method would offer a rapid assessment of purity. As with HPLC, detection can be a challenge. Therefore, coupling UPLC with mass spectrometry (UPLC-MS) is the most effective approach. UPLC-MS combines the high-efficiency separation of UPLC with the high sensitivity and specificity of MS, making it possible to detect and quantify the analyte without prior derivatization. This technique is especially useful for trace-level analysis in complex sample matrices.

Table 3: Illustrative Ultra-Performance Liquid Chromatography (UPLC) Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | UPLC BEH Phenyl or C18 | Small particle size (≤1.7 µm) for high efficiency. |

| Column Dimensions | 50-100 mm length x 2.1 mm I.D., 1.7 µm particle size | Standard UPLC dimensions for fast separations. |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Compatible with Mass Spectrometry detection. |

| Flow Rate | 0.4 - 0.6 mL/min | Higher linear velocities for rapid analysis. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides selective and sensitive detection without a chromophore. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Creates ions from the analyte for MS detection. |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Tracking

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of these absorption frequencies (in wavenumbers, cm⁻¹) versus transmittance, creating a unique "fingerprint" for the compound.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.govnist.gov The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene gives rise to a medium-intensity peak around 1640-1680 cm⁻¹. Additionally, C-H bonds associated with the alkene (=C-H) and the alkyl portions (sp³ C-H) of the molecule absorb at approximately 3080 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

This technique is also invaluable for monitoring the progress of chemical reactions. For example, in the synthesis of this compound via the reduction of a corresponding ketone, one can track the disappearance of the strong carbonyl (C=O) absorption peak (typically ~1715 cm⁻¹) and the simultaneous appearance of the broad -OH band. This allows for real-time confirmation that the reaction is proceeding as expected and helps in determining the reaction endpoint.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Description |

|---|---|---|---|

| ~3350 cm⁻¹ | Alcohol (O-H) | Stretching | Strong, broad peak indicating the hydroxyl group. |

| ~3080 cm⁻¹ | Alkene (=C-H) | Stretching | Medium peak, characteristic of H bonded to a C=C double bond. |

| 2870-2960 cm⁻¹ | Alkyl (C-H) | Stretching | Strong, sharp peaks from the methyl and methylene (B1212753) groups. |

| ~1650 cm⁻¹ | Alkene (C=C) | Stretching | Medium peak, confirming the presence of the double bond. |

| ~1050-1150 cm⁻¹ | Alcohol (C-O) | Stretching | Strong peak indicating the carbon-oxygen single bond. |

Theoretical and Computational Chemistry Approaches to 2,5 Dimethyl 5 Hexen 3 Ol Reactivity

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the underlying principles of chemical reactions. These methods provide insights into the energy landscapes of reactions, helping to elucidate mechanisms and predict reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions. For a molecule like 2,5-dimethyl-5-hexen-3-ol, DFT could be employed to investigate a variety of potential transformations, such as oxidation, dehydration, or reactions involving the double bond.

By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies, derived from the energy difference between the reactants and the transition states, would provide quantitative predictions of reaction rates. Different functionals and basis sets would be benchmarked to ensure the accuracy of the computed energetic barriers and reaction enthalpies. For instance, studying the acid-catalyzed dehydration of this compound using DFT would allow for the characterization of possible carbocation intermediates and the transition states leading to various isomeric dienes.

Ab Initio Calculations of Electronic Structure

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to understanding the electronic structure of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide a detailed picture of the molecule's orbitals and electron distribution.

These calculations would be instrumental in understanding the molecule's inherent reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as a nucleophile or electrophile. Analysis of the molecular orbitals would reveal the regions of the molecule most susceptible to electrophilic or nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis, an ab initio-based method, could be used to quantify charge distributions and understand hyperconjugative interactions that influence the molecule's stability and reactivity.

Conformational Analysis and its Impact on Reaction Stereoselectivity

The three-dimensional structure of a molecule plays a critical role in determining the stereochemical outcome of a reaction. For a flexible molecule like this compound, which possesses a chiral center at the C3 position, a thorough conformational analysis is essential.

By systematically rotating the single bonds, computational methods can identify the various low-energy conformers of the molecule. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations of the ground state and, more importantly, the transition states is crucial for predicting the stereoselectivity of reactions. For example, in an epoxidation reaction of the double bond, the facial selectivity would be dictated by the steric hindrance presented by the different conformers of the starting material. The transition state energies for attack from each face would be calculated for the most stable conformers to predict the diastereomeric ratio of the product epoxides.

Molecular Mechanics Studies for Stereochemical Assignment and Conformational Stability

Molecular mechanics provides a computationally less expensive alternative to quantum mechanics for studying large molecules and for performing extensive conformational searches. Force fields, such as MMFF94 or AMBER, would be used to model the potential energy of this compound as a function of its geometry.

Predictive Modeling of Reaction Outcomes and Selectivity

Building upon the data generated from quantum chemical and molecular mechanics calculations, predictive models can be developed to forecast the outcomes of reactions involving this compound. These models can range from simple correlations between electronic properties and reactivity to more sophisticated machine learning algorithms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 2,5-Dimethyl-5-hexen-3-ol with high purity?

- Methodological Answer : The compound can be synthesized via isomerization or oxidation of related alkenols. For example, 5-hexen-1-ol derivatives have been prepared using nickel(II) catalysts (e.g., ethylenebis(tri-o-tolyl phosphite)nickel(II)) under controlled conditions to optimize yield and minimize side reactions. Reaction parameters such as solvent polarity, temperature, and catalyst loading should be systematically varied to achieve >90% purity. Characterization via GC-MS and NMR is critical to confirm structural integrity .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

- Methodological Answer : Combine IR, NMR, NMR, and HRMS for structural elucidation. For instance, IR can confirm hydroxyl and alkene functional groups, while NMR should resolve signals for methyl groups (δ ~1.0–1.2 ppm) and allylic protons (δ ~5.2–5.8 ppm). Cross-validation with computational models (e.g., density functional theory for spectral prediction) enhances accuracy. Triangulation of data from multiple techniques reduces misassignment risks .

Q. What are the primary natural sources of this compound, and how can it be isolated?

- Methodological Answer : The compound has been identified as a major component in Acmella species (e.g., toothache plant) via GC-MS analysis of hydrodistilled extracts. Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for isolation. Purity fractions using preparative HPLC, and confirm identity via comparison with synthetic standards. Bioactivity assays (e.g., anthelmintic) should follow OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory data in receptor-response modeling of this compound be resolved?

- Methodological Answer : Divergent results in odorant-receptor studies often stem from methodological differences. For example, hybrid models combining wet-lab receptor profiling (e.g., heterologous expression of 52 mouse receptors) with computational meta-analysis can reconcile discrepancies. Validate findings using cluster analysis of chemical features (e.g., hydrophobicity, steric parameters) and apply machine learning to identify non-overlapping clusters. Transparent reporting of assay conditions (e.g., pH, temperature) is essential .

Q. What experimental designs are suitable for studying the adsorption dynamics of this compound on indoor surfaces?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS, AFM) to track adsorption/desorption on materials like painted drywall or PVC. Conduct controlled chamber experiments with variable humidity (30–70% RH) and oxidant levels (e.g., ozone, 20–60 ppb). Pair kinetic data with DFT calculations to model surface interactions. Triangulate results with indoor air sampling in real-world environments (e.g., HVAC systems) to assess environmental relevance .

Q. How can researchers address variability in bioactivity assays of this compound across studies?

- Methodological Answer : Standardize protocols using OECD guidelines for anthelmintic or antimicrobial assays. For example, in Caenorhabditis elegans models, control for developmental stage (L4 larvae) and solvent carrier effects (e.g., DMSO ≤0.1%). Perform dose-response curves (1–100 µg/mL) with triplicate replicates. Apply statistical rigor via ANOVA and post-hoc tests (p<0.05), and publish raw data to enable meta-analysis .

Data Analysis & Methodological Rigor

Q. What strategies ensure reliability in quantitative analysis of this compound in complex mixtures?

- Methodological Answer : Use internal standards (e.g., deuterated analogs) for GC-MS quantification. Validate methods via spike-recovery experiments (85–115% recovery acceptable). For LC-MS/MS, optimize collision energy to minimize matrix effects. Apply principal component analysis (PCA) to differentiate co-eluting isomers. Cross-check with synthetic standards and inter-laboratory validation .

Q. How should researchers design studies to investigate the compound’s role in multi-component chemical systems?

- Methodological Answer : Employ factorial design (e.g., 2 designs) to evaluate synergistic/antagonistic interactions with co-occurring volatiles. For example, test binary mixtures with 6,10,14-trimethylpentadecan-2-one at varying ratios (1:1 to 1:10). Monitor reactivity via in-situ FTIR or Raman spectroscopy. Use cheminformatics tools (e.g., COSMO-RS) to predict phase behavior and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.